4-[1-(3-Chlorophenyl)ethyl]piperidine
Overview
Description
4-[1-(3-Chlorophenyl)ethyl]piperidine is a chemical compound with the molecular formula C13H18ClN It is a piperidine derivative, characterized by the presence of a 3-chlorophenyl group attached to the ethyl side chain of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Chlorophenyl)ethyl]piperidine typically involves the reaction of 3-chlorophenylacetonitrile with piperidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques, such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Chlorophenyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, sodium methoxide in methanol, ammonia in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[1-(3-Chlorophenyl)ethyl]piperidine has diverse applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Neuroscience: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating neurological pathways.
Drug Development: It serves as a precursor in the development of new therapeutic agents for various medical conditions.
Mechanism of Action
The mechanism of action of 4-[1-(3-Chlorophenyl)ethyl]piperidine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various pharmacological effects, including sedation, analgesia, and anxiolysis .
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(4-Chlorophenyl)ethyl]piperidine
- 4-[1-(2-Chlorophenyl)ethyl]piperidine
- 4-[1-(3-Fluorophenyl)ethyl]piperidine
Uniqueness
4-[1-(3-Chlorophenyl)ethyl]piperidine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-[1-(3-chlorophenyl)ethyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c1-10(11-5-7-15-8-6-11)12-3-2-4-13(14)9-12/h2-4,9-11,15H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMPCXVZCFFTJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780227-54-4 | |
Record name | 4-[1-(3-chlorophenyl)ethyl]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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